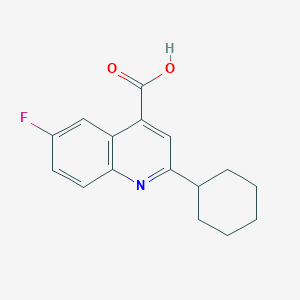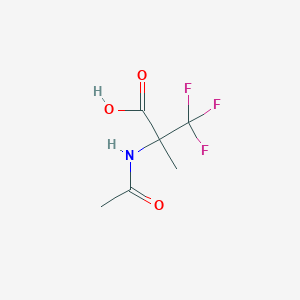
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated organic compound with significant interest in various scientific fields. The presence of trifluoromethyl groups imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical applications. This compound is known for its stability and reactivity, which are essential for its use as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid typically involves the amidation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This process can be catalyzed by specific amidases, such as those derived from microbial sources like Arthrobacter sp. S-2 . The reaction conditions often include mild temperatures and pH levels to ensure the selective hydrolysis of the amide to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic hydrolysis using recombinant amidases expressed in hosts like Escherichia coli. The process is optimized for high yield and enantiomeric purity, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its role in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and fine chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain enzymes. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which are crucial for its therapeutic effects .
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: A closely related compound used as an intermediate in similar applications.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another fluorinated compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid is unique due to its acetamido group, which imparts additional reactivity and specificity in biochemical interactions. This makes it particularly valuable in the synthesis of complex molecules and as a potential therapeutic agent .
特性
分子式 |
C6H8F3NO3 |
|---|---|
分子量 |
199.13 g/mol |
IUPAC名 |
2-acetamido-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-3(11)10-5(2,4(12)13)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) |
InChIキー |
MAOLGUBQXRPWRZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C)(C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


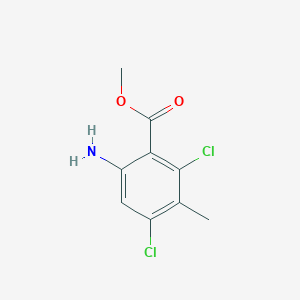
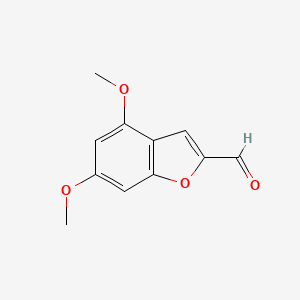
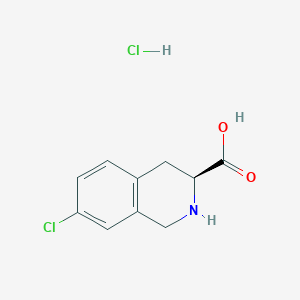
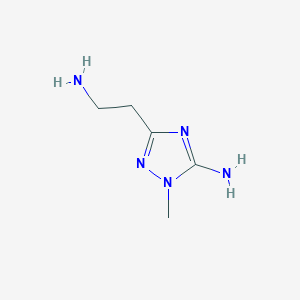
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
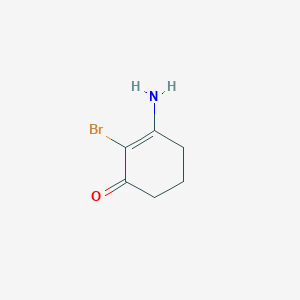
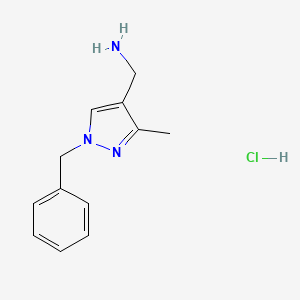
![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
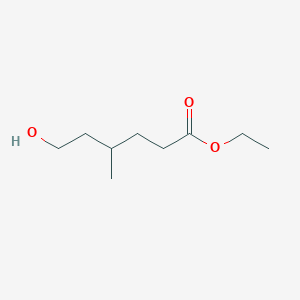
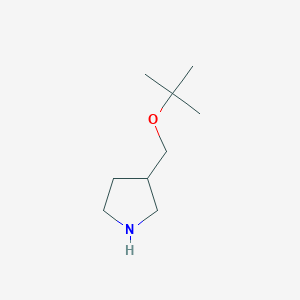
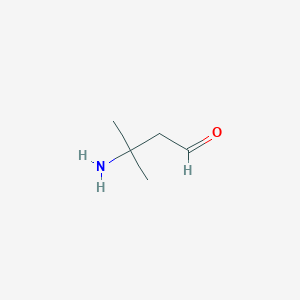
amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
